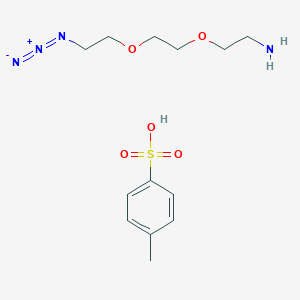

H2N-PEG2-N3 (TosOH)

Description

BenchChem offers high-quality H2N-PEG2-N3 (TosOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H2N-PEG2-N3 (TosOH) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H14N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBIRCPXWWMTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=[N-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure and Application of H2N-PEG2-N3 (TosOH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and applications of the heterobifunctional linker, H2N-PEG2-N3 as a tosylate salt. This reagent is a cornerstone in the fields of bioconjugation, drug delivery, and proteomics, primarily utilized for its ability to link biological molecules with other substrates through sequential, orthogonal reactions.

Core Chemical Structure

H2N-PEG2-N3 (TosOH) is the tosylate salt of 1-amino-8-azido-3,6-dioxaoctane. The molecule consists of three key components:

-

Primary Amine (H₂N-) : A reactive nucleophile located at one terminus of the molecule. This group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. In the salt form, this amine is protonated (-NH₃⁺).

-

PEG Linker (-PEG2-) : A short, hydrophilic polyethylene glycol spacer with two ethylene glycol units (-(CH₂CH₂O)₂-). This PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

-

Azide Group (-N₃) : A bioorthogonal functional group at the other terminus. The azide is highly stable under common reaction conditions and selectively participates in "click chemistry" reactions.[1]

-

Tosylate Counter-ion (TosOH) : p-Toluenesulfonic acid (TosOH) acts as a counter-ion to the protonated primary amine, forming a stable, crystalline salt that improves the handling and storage of the compound.

The systematic name for this compound is 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate.[2][3]

Below is a diagram illustrating the chemical structure of the protonated amine-PEG-azide molecule with its tosylate counter-ion.

Caption: Chemical structure of the H₂N-PEG2-N₃ cation and tosylate anion.

Physicochemical Properties

Quantitative data for H2N-PEG2-N3 (TosOH) is summarized below. This information is critical for calculating molar equivalents in reaction protocols and for understanding the compound's physical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 2173092-98-1 | [4] |

| Molecular Formula | C₁₃H₂₂N₄O₅S (as salt); C₆H₁₄N₄O₂ (as free base) | |

| Molecular Weight | 346.40 g/mol (as salt); 174.2 g/mol (as free base) | |

| Purity | >98% | |

| Synonyms | Azido-PEG2-Amine TosOH, 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate |

Experimental Applications & Protocols

This linker is a versatile tool for creating complex bioconjugates. The amine and azide groups can be addressed in a stepwise manner, allowing for precise control over the final molecular architecture.

Key Reactions

-

Amine Derivatization : The primary amine is typically reacted first. It can be acylated by NHS esters, coupled to carboxyl groups using carbodiimide chemistry (e.g., EDC), or modified with other amine-reactive reagents. This step attaches the PEG-azide linker to a protein, peptide, or other amine-containing molecule.

-

Azide-Alkyne Click Chemistry : The azide group remains inert during the initial amine reaction. Subsequently, it can be conjugated to a molecule containing an alkyne group. This is achieved through two main pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that uses strained cyclooctynes, such as DBCO or BCN, to react with the azide. This method is ideal for applications in living cells where copper catalysts are cytotoxic.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for conjugating a protein to a secondary molecule (e.g., a fluorescent dye) using H2N-PEG2-N3.

Caption: General workflow for protein bioconjugation using H₂N-PEG2-N₃.

Example Protocol: Labeling a Protein with an Alkyne-Dye

This protocol is a generalized procedure and should be optimized for the specific protein and dye being used.

Materials:

-

Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

H2N-PEG2-N3 (TosOH).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Alkyne-functionalized detection molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore).

-

For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

For SPAAC: DBCO-functionalized detection molecule.

-

Reaction and purification buffers (e.g., PBS, quenching solution like Tris or hydroxylamine).

-

Desalting columns or dialysis cassettes.

Procedure:

-

Protein Preparation : Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 6.0 for EDC coupling).

-

Activation of Protein Carboxyls :

-

Dissolve EDC and Sulfo-NHS in buffer to a final concentration of 10 mM each.

-

Add the EDC/Sulfo-NHS solution to the protein solution at a 10-fold molar excess.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with H2N-PEG2-N3 :

-

Dissolve H2N-PEG2-N3 (TosOH) in the reaction buffer.

-

Add the linker to the activated protein solution at a 20- to 50-fold molar excess over the protein.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

-

-

Purification :

-

Remove excess linker and reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Click Chemistry Reaction (CuAAC Example) :

-

Prepare stock solutions of CuSO₄ (10 mM), sodium ascorbate (50 mM), and the alkyne-dye (5 mM).

-

To the azide-modified protein, add the alkyne-dye (5-fold molar excess).

-

Add CuSO₄ and sodium ascorbate to final concentrations of 1 mM and 5 mM, respectively.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Final Purification :

-

Purify the final protein-dye conjugate using a desalting column or dialysis to remove the catalyst and excess dye.

-

Characterize the final product using techniques such as SDS-PAGE and UV-Vis spectroscopy.

-

References

An In-depth Technical Guide to H2N-PEG2-N3 (TosOH) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of H2N-PEG2-N3 (TosOH), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the core characteristics of the molecule and provides standardized protocols for its use in common experimental workflows.

Core Chemical Properties and Specifications

H2N-PEG2-N3 (TosOH), also known as 2-[2-(2-Azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate, is a versatile chemical tool featuring a primary amine and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer.[1] The tosylate salt form enhances its stability and handling properties. The primary amine allows for conjugation to molecules with carboxyl groups, activated esters, or other amine-reactive functionalities. The azide group is a key component for "click chemistry," a set of bioorthogonal reactions, enabling highly efficient and specific ligation to alkyne-containing molecules.[2][3]

Chemical and Physical Data

The following tables summarize the key quantitative data for H2N-PEG2-N3 (TosOH) and its free base form, 1-Amino-11-azido-3,6,9-trioxaundecane.

| Identifier | H2N-PEG2-N3 (TosOH) | Reference |

| Chemical Name | 2-[2-(2-Azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate | [1] |

| CAS Number | 2173092-98-1 | [4] |

| Molecular Formula | C13H22N4O5S | |

| Molecular Weight | 346.40 g/mol |

| Identifier | 1-Amino-11-azido-3,6,9-trioxaundecane (Free Base) | Reference |

| Synonyms | Azido-PEG2-Amine, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | |

| CAS Number | 166388-57-4 | |

| Molecular Formula | C6H14N4O2 | |

| Molecular Weight | 174.2 g/mol |

Purity and Storage Specifications

| Specification | Value | Reference |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most polar organic solvents | |

| Storage Conditions | Store at -20°C, keep in a dry and dark place. | |

| Shipping Conditions | Room temperature in continental US; may vary elsewhere. |

Experimental Protocols

H2N-PEG2-N3 is a cornerstone reagent for bioconjugation via click chemistry. The following sections provide detailed methodologies for its application in two of the most prevalent click chemistry reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Two-Step Bioconjugation Workflow Overview

A common application of H2N-PEG2-N3 (TosOH) involves a two-step process. First, the amine group of the linker is conjugated to a biomolecule of interest (e.g., a protein or antibody). In the second step, the azide group is reacted with an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule) via click chemistry. This heterobifunctional approach minimizes the formation of unwanted homodimers.

Caption: General two-step bioconjugation workflow using H2N-PEG2-N3.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction to conjugate an azide-functionalized biomolecule with an alkyne-containing partner.

Materials:

-

Azide-functionalized biomolecule (prepared using H2N-PEG2-N3)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO, t-BuOH/H₂O mixture, PBS)

-

Deionized water

-

Nitrogen or Argon gas (for deoxygenation)

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-functionalized biomolecule and the alkyne-functionalized molecule in the chosen solvent system. A typical molar ratio of azide to alkyne is 1:1 to 1.5:1.

-

-

Catalyst Preparation:

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

-

Prepare a stock solution of the ligand (TBTA or THPTA) (e.g., 50 mM in DMSO/t-BuOH).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide and alkyne solutions.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

-

Add the copper ligand to the reaction mixture. The ligand-to-copper ratio is typically 5:1.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Incubation:

-

Stir the reaction mixture at room temperature. Reaction times can range from 30 minutes to 48 hours, depending on the substrates.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst and excess reagents.

-

Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry approach using a strained cyclooctyne, which is ideal for applications in living systems where copper toxicity is a concern.

Materials:

-

Azide-functionalized biomolecule (prepared using H2N-PEG2-N3)

-

Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

-

Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-functionalized biomolecule in the chosen solvent (e.g., PBS for biological applications).

-

Dissolve the cyclooctyne-functionalized molecule in a compatible solvent. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne is often used.

-

-

Reaction Incubation:

-

Mix the solutions of the azide-functionalized biomolecule and the cyclooctyne-functionalized molecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

-

The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

-

-

Purification:

-

For many bioconjugation applications, the SPAAC reaction is clean enough that no further purification is required before downstream applications.

-

If purification is necessary, methods like size-exclusion chromatography or dialysis can be employed to remove any unreacted cyclooctyne.

-

Caption: Experimental workflow for SPAAC bioconjugation.

Applications in Drug Development and Research

The unique properties of H2N-PEG2-N3 (TosOH) make it a valuable tool in several areas of research and development:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

-

Protein Labeling: The specific and efficient nature of click chemistry allows for the site-specific labeling of proteins with fluorescent dyes, biotin, or other probes for imaging and pull-down assays.

-

PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a protein-of-interest binder with an E3 ligase binder.

-

Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and microarrays.

Conclusion

H2N-PEG2-N3 (TosOH) is a high-utility heterobifunctional linker that provides a robust and versatile platform for the conjugation of biomolecules. Its well-defined structure, coupled with the efficiency and bioorthogonality of click chemistry, empowers researchers and drug developers to construct complex and precisely defined bioconjugates for a wide range of therapeutic and diagnostic applications. The protocols and data presented in this guide serve as a foundational resource for the successful implementation of this reagent in advanced scientific research.

References

Synthesis and Purification of Amino-PEG2-Azide Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of amino-PEG2-azide tosylate, a heterobifunctional linker critical in bioconjugation, drug delivery, and various biomedical research applications. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and purification strategies, consolidating information from established chemical literature.

Introduction

Amino-PEG2-azide tosylate is a valuable chemical tool featuring a primary amine and an azide group at opposite ends of a short, hydrophilic diethylene glycol (PEG2) spacer. The amine allows for conjugation to molecules with activated carboxyl groups (e.g., proteins, peptides), while the azide group is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. The tosylate salt form enhances the compound's stability and handling properties. This guide details a common synthetic approach commencing with a Boc-protected amino-PEG2-alcohol.

Synthetic Pathway

The synthesis of amino-PEG2-azide tosylate can be strategically executed in a four-step process designed to ensure high purity and yield. The workflow begins with the protection of the amine functionality, followed by activation of the terminal hydroxyl group, subsequent conversion to an azide, and concluding with deprotection and salt formation.

Caption: Synthetic workflow for amino-PEG2-azide tosylate.

Experimental Protocols

The following protocols are representative procedures adapted from analogous syntheses of heterobifunctional PEG linkers. Researchers should optimize these conditions based on their specific laboratory settings and analytical observations.

Step 1: Synthesis of Boc-amino-PEG2-mesylate

This step involves the activation of the terminal hydroxyl group of Boc-amino-PEG2-alcohol by converting it into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Boc-amino-PEG2-alcohol | 249.32 g/mol | 1.0 | 1.0 | (e.g., 5.0 g) |

| Triethylamine (TEA) | 101.19 g/mol | 1.5 | 1.5 | (e.g., 3.0 mL) |

| Methanesulfonyl Chloride (MsCl) | 114.55 g/mol | 1.2 | 1.2 | (e.g., 1.8 mL) |

| Dichloromethane (DCM) | - | - | - | (e.g., 50 mL) |

Procedure:

-

Dissolve Boc-amino-PEG2-alcohol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-amino-PEG2-mesylate. The product is often used in the next step without further purification.

Step 2: Synthesis of Boc-amino-PEG2-azide

The mesylate intermediate is converted to the corresponding azide through a nucleophilic substitution reaction with sodium azide.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Boc-amino-PEG2-mesylate | 327.40 g/mol | 1.0 | 1.0 | (from previous step) |

| Sodium Azide (NaN3) | 65.01 g/mol | 3.0 | 3.0 | (e.g., 3.9 g) |

| Dimethylformamide (DMF) | - | - | - | (e.g., 50 mL) |

Procedure:

-

Dissolve the crude Boc-amino-PEG2-mesylate in anhydrous dimethylformamide (DMF).

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-amino-PEG2-azide.

Step 3: Deprotection and Tosylate Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the p-toluenesulfonate (tosylate) salt.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Boc-amino-PEG2-azide | 274.33 g/mol | 1.0 | 1.0 | (from previous step) |

| p-Toluenesulfonic acid (p-TsOH)·H₂O | 190.22 g/mol | 1.1 | 1.1 | (e.g., 4.2 g) |

| Dichloromethane (DCM) | - | - | - | (e.g., 50 mL) |

Procedure:

-

Dissolve the crude Boc-amino-PEG2-azide in DCM.

-

Add a solution of p-toluenesulfonic acid monohydrate in DCM to the mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure. The resulting crude amino-PEG2-azide tosylate is then subjected to purification.

Purification Strategy

The purification of the final product is crucial to remove any unreacted starting materials, intermediates, and reaction byproducts. A multi-step purification workflow is often employed.

Caption: General purification workflow for amino-PEG2-azide tosylate.

Purification Protocol

-

Initial Workup: The crude product from the final step is often an oil or a solid. If residual acidic or basic impurities are present, an aqueous workup can be performed. However, due to the high polarity of the product, this should be done with caution to avoid loss of product into the aqueous phase.

-

Chromatography:

-

Silica Gel Chromatography: This is a common method for purifying small organic molecules. A gradient elution system, for example, starting with DCM and gradually increasing the polarity with methanol, can be effective. The addition of a small amount of triethylamine to the mobile phase can help to prevent tailing of the amine on the silica gel.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC is an excellent choice. A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. If the tosylate salt is desired, the TFA from the mobile phase will need to be exchanged.

-

-

Product Isolation: After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. If the product is isolated as a TFA salt from HPLC, it can be converted to the tosylate salt by ion-exchange chromatography or by dissolving in a minimal amount of solvent and precipitating with a solution of p-TsOH in a non-polar solvent.

Characterization

The identity and purity of the synthesized amino-PEG2-azide tosylate should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, metals, and chlorinated solvents.

-

Methanesulfonyl chloride and p-toluenesulfonic acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Organic solvents like DCM and DMF are hazardous. Use them in a fume hood and avoid inhalation and skin contact.

This technical guide provides a foundational understanding of the synthesis and purification of amino-PEG2-azide tosylate. The provided protocols should be adapted and optimized for specific laboratory conditions and scales. Thorough analytical characterization at each step is essential to ensure the quality and purity of the final product.

The Unsung Hero: An In-depth Technical Guide to the Role of the Tosylate Counterion in H2N-PEG2-N3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the bifunctional linker H2N-PEG2-N3, also known as amino-PEG2-azide, has emerged as a critical tool. Its amine and azide functionalities provide orthogonal handles for covalently linking molecules, enabling the construction of complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). However, a seemingly minor yet crucial detail of this reagent is often overlooked: it is frequently supplied and utilized as a tosylate salt. This technical guide delves into the multifaceted role of the tosylate counterion, exploring its impact on the stability, handling, and reactivity of H2N-PEG2-N3, and provides detailed protocols for its effective use.

The Tosylate Counterion: More Than Just a Spectator Ion

The decision to formulate H2N-PEG2-N3 as a tosylate salt is a deliberate one, aimed at enhancing the reagent's utility and performance. The tosylate anion (CH₃C₆H₄SO₃⁻), derived from the strong acid p-toluenesulfonic acid, imparts several key advantages over the free amine form.

1.1. Enhanced Stability and Shelf-Life: Primary amines can be susceptible to degradation over time through various pathways, including oxidation. By forming a salt with a strong acid like p-toluenesulfonic acid, the lone pair of electrons on the nitrogen atom is protonated, rendering the amine less nucleophilic and therefore less reactive towards atmospheric components. This significantly improves the long-term storage stability and ensures the reagent's purity and reactivity are maintained until it is required for a reaction.

1.2. Improved Handling Characteristics: Many low molecular weight PEG compounds, including the free amine of H2N-PEG2-N3, can be viscous oils or low-melting-point solids, making them challenging to weigh and handle accurately. In contrast, the tosylate salt is typically a crystalline solid, which is easier to manage in a laboratory setting.[1] This crystalline nature also facilitates purification by recrystallization, leading to a higher purity product.

1.3. Modulated Solubility: The tosylate salt form can offer more favorable solubility profiles in certain solvents compared to the free amine. While the free amine may be more soluble in nonpolar organic solvents, the salt form often exhibits improved solubility in polar organic solvents and even aqueous solutions, which are frequently used in bioconjugation reactions.[1][2]

The Role of the Tosylate Counterion in Bioconjugation Reactions

A common misconception is that the tosylate counterion needs to be removed in a separate "deprotection" step before the amine can participate in a conjugation reaction. In reality, the tosylate salt is readily used in reactions, with its presence managed by the reaction conditions.

The primary amine of the H2N-PEG2-N3 tosylate salt exists in its protonated, ammonium form (-NH₃⁺). For the amine to act as a nucleophile and react with electrophiles such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids, it must be in its deprotonated, free amine form (-NH₂). This is achieved by adding a non-nucleophilic base to the reaction mixture.

Workflow for Amine-Reactive Coupling:

Figure 1. A logical workflow demonstrating the in situ deprotonation of the amine tosylate salt and subsequent amide bond formation.

Commonly used bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sufficiently strong to deprotonate the ammonium salt to the free amine in situ, allowing the conjugation reaction to proceed without the need for a prior isolation of the free amine.[3]

Quantitative Data

| Property | Value/Characteristic | Significance |

| Physical Form | Crystalline Solid | Facilitates accurate weighing and handling.[1] |

| Hygroscopicity | Low to moderate | More stable to atmospheric moisture than many free amines or other salt forms (e.g., HCl salts), improving shelf-life. |

| Aqueous Solubility | >10 mg/mL (in buffered solutions) | Suitable for bioconjugation reactions performed in aqueous environments. |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Provides flexibility in choosing reaction solvents. |

| Thermal Stability | Generally higher than the corresponding free amine | Allows for more robust storage and handling conditions. |

Experimental Protocols

The following are detailed, generalized protocols for the use of H2N-PEG2-N3 tosylate salt in common bioconjugation reactions. Note: These are starting points and may require optimization for specific substrates and applications.

4.1. Protocol 1: Coupling to an NHS Ester

This protocol describes the reaction of the amine group of H2N-PEG2-N3 tosylate salt with a pre-activated N-hydroxysuccinimide ester of a molecule of interest (e.g., a protein, peptide, or small molecule).

Materials:

-

H2N-PEG2-N3 tosylate salt

-

Molecule-NHS ester

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0, for protein conjugations)

Procedure:

-

Dissolve the Molecule-NHS ester in the chosen anhydrous organic solvent to a desired concentration (e.g., 10 mg/mL).

-

In a separate vial, dissolve the H2N-PEG2-N3 tosylate salt in the reaction buffer or organic solvent.

-

Add 2-3 molar equivalents of the non-nucleophilic base (e.g., TEA or DIPEA) to the H2N-PEG2-N3 tosylate salt solution. Vortex briefly.

-

Add the desired molar excess (typically 1.1 to 5 equivalents) of the H2N-PEG2-N3/base solution to the Molecule-NHS ester solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Upon completion, the reaction mixture can be quenched by the addition of a small amount of an amine-containing buffer (e.g., Tris buffer) if desired.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or preparative HPLC.

Signaling Pathway Diagram for NHS Ester Coupling:

Figure 2. Reaction scheme for the coupling of H2N-PEG2-N3 tosylate with an NHS ester, highlighting the role of the base.

4.2. Protocol 2: Coupling to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the in situ activation of a carboxylic acid-containing molecule using EDC and NHS, followed by reaction with H2N-PEG2-N3 tosylate salt.

Materials:

-

H2N-PEG2-N3 tosylate salt

-

Molecule with a carboxylic acid group (-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Non-nucleophilic base (e.g., DIPEA)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add EDC (typically 1.5-2 molar equivalents) and NHS (or sulfo-NHS, 1.5-2 molar equivalents) to the carboxylic acid solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

In a separate vial, dissolve the H2N-PEG2-N3 tosylate salt in the Coupling Buffer.

-

Add 2-3 molar equivalents of DIPEA to the H2N-PEG2-N3 solution.

-

Add the activated carboxylic acid solution to the H2N-PEG2-N3/DIPEA solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by an appropriate analytical method.

-

Purify the final conjugate using a suitable technique (e.g., chromatography, dialysis).

Experimental Workflow for EDC/NHS Coupling:

References

A Deep Dive into H2N-PEG2-N3 (TosOH): A Versatile Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the development of highly efficient and specific chemical tools. Among these, heterobifunctional linkers play a pivotal role in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This technical guide provides an in-depth analysis of the mechanism of action of H2N-PEG2-N3 (TosOH), a versatile linker that offers a gateway to a multitude of bioconjugation strategies.

Core Principles of H2N-PEG2-N3 (TosOH) in Bioconjugation

H2N-PEG2-N3 (TosOH), also known as 2-(2-(2-aminoethoxy)ethoxy)ethyl azide tosylate salt, is a heterobifunctional linker possessing a primary amine (-NH2) and an azide (-N3) group, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. The tosylate (TosOH) serves as a counter-ion to the protonated amine, enhancing the compound's stability and solubility.

The utility of this linker lies in the orthogonal reactivity of its two terminal functional groups:

-

The Primary Amine (H2N-): This nucleophilic group provides a handle for conjugation to various electrophilic moieties. It can readily react with activated esters (like N-hydroxysuccinimide esters), isothiocyanates, and aldehydes, or be used in carbodiimide-mediated amide bond formation with carboxylic acids. This allows for the initial attachment of the linker to a biomolecule or a payload.

-

The Azide (-N3): The azide group is a key player in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1] The azide can participate in two main types of cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne is highly efficient and forms a stable 1,4-disubstituted triazole ring.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) to achieve rapid ligation without the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

-

-

The PEG2 Spacer: The short polyethylene glycol spacer enhances the water solubility of the linker and the resulting bioconjugate. This is particularly beneficial in biological applications where maintaining the solubility and preventing aggregation of biomolecules is crucial.[2]

-

The Tosylate (TosOH) Counter-ion: The tosylate salt form improves the handling and stability of the solid compound. In solution, the tosylate anion dissociates, leaving the protonated primary amine ready for reaction.

Mechanism of Action: A Two-Step Conjugation Strategy

The primary mechanism of action for H2N-PEG2-N3 (TosOH) in bioconjugation typically involves a two-step process, enabling the precise linking of two different molecular entities.

Quantitative Data Summary

While specific kinetic and efficiency data for H2N-PEG2-N3 (TosOH) is not always readily available in literature, the following tables summarize representative quantitative data for the key reactions it participates in. This data, derived from studies on similar short-chain amino-PEG-azide linkers, provides a reliable estimate for experimental design.

Table 1: Representative Data for Amine Conjugation (NHS Ester Reaction)

| Parameter | Value | Conditions | Reference |

| Reaction pH | 7.2 - 8.5 | Optimal for primary amine reactivity | [Thermo Fisher Scientific] |

| Reaction Time | 30 - 60 minutes | At room temperature | [BroadPharm] |

| Molar Excess of NHS Ester | 20-fold | For labeling 1-10 mg/mL IgG | [BroadPharm] |

| Resulting Linkage | Stable Amide Bond | - | [Thermo Fisher Scientific] |

Table 2: Representative Kinetic Data for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| CuAAC | Terminal Alkyne | 10² - 10³ | Aqueous buffer, Cu(I) catalyst | [Creative PEGWorks] |

| SPAAC | DBCO | ~0.1 - 1.0 | Aqueous buffer, 37°C | [Creative PEGWorks] |

| SPAAC | BCN | ~0.01 - 0.1 | Aqueous buffer, 37°C | [Creative PEGWorks] |

Experimental Protocols

The following are detailed methodologies for the key bioconjugation reactions involving H2N-PEG2-N3 (TosOH).

Protocol 1: Two-Step Protein-Drug Conjugation

This protocol outlines the conjugation of a protein (e.g., an antibody) to a drug molecule functionalized with a terminal alkyne.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

H2N-PEG2-N3 (TosOH)

-

N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) OR a pre-activated NHS ester of H2N-PEG2-N3

-

Anhydrous DMSO or DMF

-

Alkyne-functionalized drug

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Size-exclusion chromatography (SEC) column or dialysis cassette

-

Quenching reagent (e.g., Tris buffer)

Procedure:

-

Activation of H2N-PEG2-N3 (if not pre-activated): Dissolve H2N-PEG2-N3, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO to create an NHS ester solution.

-

Reaction with Protein: Add a 20-fold molar excess of the NHS-activated H2N-PEG2-N3 solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Purification: Remove the unreacted linker by SEC or dialysis against an appropriate buffer.

-

CuAAC Reaction: To the purified azide-functionalized protein, add the alkyne-functionalized drug (1.5-5 equivalents), CuSO₄ (final concentration 50-100 µM), and freshly prepared sodium ascorbate (final concentration 1-5 mM).

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Final Purification: Purify the final protein-drug conjugate using SEC or dialysis to remove excess reagents and byproducts.

-

Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Copper-Free (SPAAC) Labeling of a Biomolecule

This protocol describes the conjugation of a biomolecule containing a strained cyclooctyne (e.g., DBCO) to a payload functionalized with H2N-PEG2-N3.

Materials:

-

DBCO-functionalized biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4)

-

Payload pre-functionalized with H2N-PEG2-N3 (via its amine group)

-

Purification system (e.g., SEC, dialysis)

Procedure:

-

Prepare Azide-Payload: Synthesize the azide-functionalized payload by reacting H2N-PEG2-N3 with an activated form of the payload molecule through its amine group. Purify this intermediate.

-

SPAAC Reaction: Add the azide-functionalized payload (1.5-5 equivalents) to the solution of the DBCO-functionalized biomolecule.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

-

Purification: Purify the final conjugate using a suitable method to remove unreacted payload and other small molecules.

-

Characterization: Confirm the successful conjugation and purity of the final product using appropriate analytical methods.

Conclusion

H2N-PEG2-N3 (TosOH) is a powerful and versatile heterobifunctional linker that provides a robust platform for advanced bioconjugation. Its orthogonal amine and azide functionalities, combined with the beneficial properties of the PEG spacer, enable the straightforward and efficient construction of a wide array of complex biomolecular conjugates. A thorough understanding of its mechanism of action and the availability of well-defined experimental protocols are essential for harnessing its full potential in the development of novel therapeutics, diagnostics, and research tools.

References

Technical Guide: Storage and Handling of H2N-PEG2-N3 (TosOH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for H2N-PEG2-N3 (TosOH), a bifunctional linker commonly utilized in bioconjugation and drug delivery applications via click chemistry. Adherence to these guidelines is critical to ensure the stability of the reagent, the reproducibility of experimental results, and the safety of laboratory personnel.

Introduction to H2N-PEG2-N3 (TosOH)

H2N-PEG2-N3 (TosOH), also known as Amino-PEG2-Azide p-toluenesulfonate, is a hydrophilic crosslinker containing a terminal primary amine and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer. The amine group allows for conjugation to molecules with activated carboxyl groups, while the azide functionality enables highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC respectively) reactions, commonly known as "click chemistry." The tosylate salt form enhances the compound's stability and handling characteristics.

Storage Recommendations

The stability of H2N-PEG2-N3 (TosOH) is paramount to its performance in sensitive applications. While supplier recommendations can vary slightly, the following table summarizes the key storage parameters based on available data for this and structurally similar azide-PEG compounds.

| Parameter | Recommendation | Rationale |

| Temperature (Long-term) | -20°C | Minimizes degradation of the azide functionality and prevents potential side reactions. This is a widely recommended temperature for long-term storage of azide-containing reagents to ensure maximum shelf life. |

| Temperature (Short-term) | Room Temperature (up to 3 weeks) | The compound is generally stable for short durations at ambient temperature, facilitating shipping and routine laboratory handling. |

| Light | Store in the dark (e.g., in an amber vial or a dark container) | Organic azides can be sensitive to light, which may induce decomposition. Protection from light is a crucial precautionary measure. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) and desiccated. | Although not always explicitly stated, storing reactive compounds under an inert, dry atmosphere can prevent degradation from atmospheric moisture and oxygen, thereby extending the product's shelf life. |

Handling and Safety Precautions

H2N-PEG2-N3 (TosOH) contains an organic azide, which necessitates careful handling to mitigate potential hazards. The following procedures and personal protective equipment (PPE) are mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and change them immediately if contaminated.

-

Body Protection: A laboratory coat must be worn.

General Handling Guidelines

-

Work Area: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.

-

Avoid Contamination: Use clean, dry spatulas and glassware.

-

Static Discharge: Take precautionary measures against static discharge when handling the solid powder.

-

Incompatible Materials:

-

Acids: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.

-

Metals: Do not use metal spatulas or needles for handling. Trace metals can catalyze the decomposition of azides. Use plastic or ceramic spatulas.

-

Strong Oxidizing Agents: Keep away from strong oxidizing agents.

-

-

Heating: Avoid heating the compound, as organic azides can be thermally unstable and may decompose exothermically.

Spill and Waste Disposal

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material and dispose of it as hazardous waste.

-

Waste Disposal: Dispose of all waste containing H2N-PEG2-N3 (TosOH) in a dedicated, clearly labeled hazardous waste container for azide-containing compounds. Do not mix with other chemical waste streams, especially acidic waste.

Experimental Protocol: General Procedure for Bioconjugation using Click Chemistry

This protocol provides a general workflow for the conjugation of an alkyne-modified biomolecule to an amine-containing substrate using H2N-PEG2-N3 (TosOH) as a linker.

Materials

-

H2N-PEG2-N3 (TosOH)

-

Amine-containing substrate (e.g., a protein, peptide, or surface)

-

Alkyne-modified biomolecule

-

Activation Reagent for carboxyl groups (if conjugating to a carboxylated substrate) (e.g., EDC/NHS)

-

Copper(I) catalyst (e.g., CuBr or CuSO4/Sodium Ascorbate)

-

Ligand for copper (e.g., TBTA or THPTA)

-

Degassed buffers (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvents (e.g., DMSO, DMF)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Step-by-Step Procedure

-

Preparation of H2N-PEG2-N3 (TosOH) Stock Solution:

-

Allow the vial of H2N-PEG2-N3 (TosOH) to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution (e.g., 10-100 mM) in an appropriate anhydrous solvent such as DMSO or DMF.

-

-

Conjugation of H2N-PEG2-N3 (TosOH) to an Amine-Containing Substrate (if applicable):

-

This step is for creating an azide-functionalized substrate. If your substrate is already azide-functionalized, proceed to step 3.

-

If your substrate has carboxyl groups, activate them using a standard EDC/NHS protocol in an appropriate buffer.

-

Add the H2N-PEG2-N3 (TosOH) stock solution to the activated substrate solution. The molar ratio will need to be optimized for your specific application.

-

Allow the reaction to proceed for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C).

-

Purify the resulting azide-functionalized substrate to remove unreacted linker and coupling reagents.

-

-

Copper-Catalyzed Click Chemistry Reaction:

-

In a reaction vessel, dissolve your azide-functionalized substrate and your alkyne-modified biomolecule in a degassed buffer.

-

Prepare the copper catalyst solution. A common method is to pre-mix CuSO4 and a ligand like TBTA or THPTA in the reaction buffer.

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

-

-

Purification of the Final Conjugate:

-

Once the reaction is complete, purify the final bioconjugate from the reaction mixture to remove the catalyst, excess reagents, and any unreacted starting materials. Purification methods will depend on the nature of the conjugate and may include dialysis, size-exclusion chromatography, or affinity chromatography.

-

Visualizations

Recommended Handling Workflow

Conceptual Experimental Workflow for Bioconjugation

A Comprehensive Technical Guide to the Safe Handling of H2N-PEG2-N3 (TosOH)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information and detailed handling precautions for H2N-PEG2-N3 (TosOH), a bifunctional linker commonly used in click chemistry applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical Identification and Properties

H2N-PEG2-N3 (TosOH), also known as 1-Amino-5-azido-3-oxapentane, tosylate salt, is a substance that requires careful handling due to its potential health hazards.

| Identifier | Value |

| Chemical Name | 2-(2-azidoethoxy)ethan-1-amine;4-methylbenzenesulfonic acid |

| CAS Number | 134179-38-7 |

| Molecular Formula | C11H18N4O4S |

Physical and Chemical Properties

Quantitative data for several physical and chemical properties of H2N-PEG2-N3 (TosOH) are not extensively reported in available safety data sheets. The following table summarizes the known information.

| Property | Value |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water |

| Density | Not available |

Hazard Identification and Classification

H2N-PEG2-N3 (TosOH) is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

Detailed toxicological studies for H2N-PEG2-N3 (TosOH) are limited. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Toxicological Endpoint | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available |

| LD50 (Lethal Dose, 50%) | Not available |

| LC50 (Lethal Concentration, 50%) | Not available |

Due to the lack of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance at all times.

Exposure Controls and Personal Protection

No occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for H2N-PEG2-N3 (TosOH). Therefore, stringent exposure control measures must be implemented.

| Control Measure | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. |

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of H2N-PEG2-N3 (TosOH) from receipt to disposal.

Safe handling workflow for H2N-PEG2-N3 (TosOH).

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides) under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of H2N-PEG2-N3 (TosOH) and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.

Disclaimer

The information provided in this document is based on available safety data sheets and is intended as a guide for trained professionals. It is not exhaustive and does not constitute a formal risk assessment. All users should conduct their own evaluation of the risks associated with the use of this chemical and implement appropriate control measures.

understanding click chemistry with amine and azide functional groups

An In-depth Technical Guide to Click Chemistry with Amine and azide Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of click chemistry reactions involving amine and azide functional groups. It is designed for researchers, scientists, and professionals in drug development who seek to leverage these powerful bioconjugation techniques. This document details the core principles, reaction mechanisms, experimental protocols, and applications of key click and click-like reactions, with a focus on the Staudinger ligation and azide-alkyne cycloadditions.

Introduction to Click Chemistry

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, often biocompatible, conditions.[1][2] These reactions are characterized by their modularity and the formation of a stable product with minimal to no byproducts.[2] While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, several other reactions fit the click chemistry paradigm.[2][3]

The Central Role of Amines and Azides

While a direct reaction between an amine and an azide is not a canonical click reaction, these two functional groups are pivotal in the world of bioconjugation and drug discovery. Amines are one of the most abundant functional groups in biologically relevant molecules. The azide group, being small, stable, and bioorthogonal (meaning it does not react with naturally occurring functional groups), serves as an ideal chemical handle for selective modifications.

The interplay between amines and azides in click chemistry primarily occurs through three main strategies:

-

The Staudinger Ligation: An azide reacts with a phosphine to form an amide bond, a process that is foundational for peptide and protein chemistry. The classic Staudinger reaction itself is a reduction of an azide to a primary amine.

-

Functionalization for Azide-Alkyne Cycloadditions: Amines are common sites for the introduction of either an alkyne or an azide group, thereby enabling the molecule to participate in CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

-

Direct Conversion of Amines to Azides: A recently developed click-like reaction allows for the efficient and safe conversion of primary amines into azides, which can then be used in subsequent click reactions.

Key Reactions and Mechanisms

The Staudinger Ligation

The Staudinger ligation is a highly selective method for forming an amide bond between a phosphine and an azide. This reaction is a modification of the classic Staudinger reaction, in which an azide is reduced to a primary amine by a phosphine.

Mechanism:

-

A triarylphosphine attacks the terminal nitrogen of the azide, forming a phosphazide intermediate.

-

This intermediate loses a molecule of dinitrogen gas (N₂) to produce an iminophosphorane (also known as an aza-ylide).

-

In the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap (e.g., an ortho-ester group) that intramolecularly reacts with the aza-ylide.

-

This is followed by hydrolysis to yield a stable amide bond and a phosphine oxide byproduct. In the "traceless" variant, the phosphine oxide is not incorporated into the final product.

Mechanism of the Traceless Staudinger Ligation.

Azide-Alkyne Cycloaddition Reactions

These are the quintessential click reactions, forming a stable triazole ring from an azide and an alkyne. Molecules bearing amine groups are frequently modified to include either an azide or an alkyne to enable their participation in these reactions.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This reaction is extremely efficient but requires a copper(I) catalyst, which can be toxic to living systems. The catalyst is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Amine-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often used to stabilize the copper(I) catalyst and improve reaction outcomes.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the cytotoxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed without a catalyst, making it highly suitable for applications in living systems.

Workflow for conjugating amine-containing biomolecules.

Direct Conversion of Primary Amines to Azides

A significant advancement in click chemistry is the development of a reaction that efficiently converts primary amines into azides. This method utilizes a special diazotransfer reagent, fluorosulfuryl azide, which can be generated in situ, making the process safer and more practical than previous methods that often used unstable and potentially explosive reagents. This transformation allows the vast number of commercially available amine-containing compounds to be easily converted into azide-bearing building blocks for use in subsequent click reactions like CuAAC.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed reactions, providing a basis for comparison and experimental design.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None |

| Typical Rate | Very Fast (100-1000 M⁻¹s⁻¹) | Moderate to Fast (0.1-10 M⁻¹s⁻¹) |

| Rate Acceleration | 10⁷ to 10⁸ over uncatalyzed reaction | Driven by ring strain release |

| Biocompatibility | Limited by copper toxicity | High, widely used in vivo |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Typical Yields | >90% | Often near-quantitative |

| Reaction Time | 10 minutes to 24 hours | 15 minutes to a few hours |

Table 2: Typical Reaction Conditions for Bioconjugation

| Reaction | Reagent Concentrations | Solvent | Temperature |

| CuAAC | Azide/Alkyne: ~1:1 ratio. Cu(II): 50-250 µM. Ligand: 1:1 to 5:1 ratio to Cu. Reducing Agent: 5-50 equivalents. | Aqueous buffers (e.g., PBS, HEPES), often with co-solvents (e.g., DMSO, t-BuOH) | Room Temperature |

| SPAAC | Reactants typically in low mM to µM range | Aqueous buffers, organic solvents | Room Temperature |

| Staudinger Ligation | Azide: 1 equiv. Phosphine: 1.2 equiv. | THF/Water (3:1 v/v) | Room Temperature |

Experimental Protocols

General Protocol for Staudinger Ligation

This protocol describes a general procedure for the Staudinger ligation of an azide-containing molecule with an engineered phosphine reagent to form an amide bond.

Materials:

-

Azide-functionalized molecule (1 equivalent)

-

Engineered phosphine reagent (e.g., with an ortho-ester trap) (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate, Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the azide-functionalized molecule (1 eq.) in a 3:1 mixture of THF and water to a final concentration of approximately 20 mM.

-

Reagent Addition: In a separate vial, dissolve the phosphine reagent (1.2 eq.) in a minimal amount of THF. Add this solution dropwise to the stirring azide solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting azide. Reactions are typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure amide product.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for conjugating an alkyne-modified biomolecule with an azide-containing cargo molecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing cargo molecule

-

Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

-

Prepare Reactant Solution: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer. Add the azide-containing cargo molecule. The final concentrations should be in the µM to low mM range.

-

Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A typical ligand-to-copper ratio is 5:1 to ensure the copper remains soluble and stable.

-

Initiate Reaction: To the solution from step 1, add the catalyst premix (from step 2).

-

Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the reaction.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be done at 4°C for a longer period.

-

Workup/Purification: The workup depends on the application. For proteins, the product may be purified by size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and catalyst.

Applications in Drug Development

The reactions described herein are powerful tools in the drug development pipeline.

-

High-Throughput Screening: Click chemistry enables the rapid synthesis of large libraries of compounds by combining different molecular building blocks. The conversion of amines to azides greatly expands the diversity of these libraries.

-

Fragment-Based Drug Design: Small molecular fragments can be linked together using click chemistry to create more potent lead compounds.

-

Bioconjugation: Click reactions are widely used to attach drugs to targeting moieties like antibodies (creating antibody-drug conjugates, ADCs), label biomolecules with fluorescent probes or affinity tags, and immobilize proteins on surfaces.

-

Peptide and Protein Engineering: The Staudinger ligation is particularly valuable for synthesizing peptides and proteins with native amide bonds, a feat that is challenging with other methods.

Applications of click chemistry in drug development.

References

Methodological & Application

Application Notes and Protocols for H2N-PEG2-N3 (TosOH) in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of H2N-PEG2-N3 (TosOH), a bifunctional linker, in the development of ADCs.

H2N-PEG2-N3 (TosOH) is a hydrophilic, PEGylated linker containing a terminal amine (in its tosylate salt form) and an azide group. This heterobifunctional structure allows for a two-step conjugation process. First, the amine group can be covalently attached to the antibody, typically through reaction with activated carboxylic acid groups on the antibody, such as those on lysine residues. Subsequently, the azide group enables the attachment of a drug payload containing a compatible reactive group, most commonly an alkyne, via "click chemistry". This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions that preserve the integrity of the antibody and payload.[1][2][3][4]

The two primary forms of click chemistry utilized in this context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper (I) catalyst to form a stable triazole linkage, while SPAAC employs a strained cyclooctyne (e.g., DBCO or BCN) that reacts with the azide without the need for a metal catalyst, which can be advantageous when working with biological systems.[5]

Experimental Workflow

The overall workflow for developing an ADC using H2N-PEG2-N3 (TosOH) involves several key stages, from antibody modification to the final characterization of the conjugate.

Caption: Experimental workflow for ADC production using H2N-PEG2-N3 (TosOH).

Experimental Protocols

Antibody Modification with H2N-PEG2-N3 (TosOH) via NHS Ester Chemistry

This protocol describes the introduction of the azide functionality to the antibody by reacting the amine group of the linker with activated lysine residues.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

H2N-PEG2-N3 (TosOH)

-

N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography - SEC)

Protocol:

-

Preparation of the Antibody:

-

Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Activation of H2N-PEG2-N3 (TosOH) to an NHS Ester (Two-step approach):

-

Note: The tosylate salt of the linker protonates the amine, which must be neutralized for it to be reactive.

-

Dissolve H2N-PEG2-N3 (TosOH) and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

-

Add a 2-fold molar excess of TEA or DIPEA to the solution to neutralize the tosylate salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the linker.

-

-

Conjugation to the Antibody:

-

Add a 5 to 20-fold molar excess of the freshly prepared linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Azide-Functionalized Antibody:

-

Purify the modified antibody from excess linker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

-

Collect the fractions corresponding to the monomeric antibody peak.

-

Quantitative Parameters for Antibody Modification:

| Parameter | Value | Reference |

| Antibody Concentration | 2-10 mg/mL | |

| Linker-NHS Ester Molar Excess | 5-20 fold | |

| Reaction pH | 7.2-8.5 | |

| Reaction Temperature | 4°C or Room Temperature | |

| Reaction Time | 1-4 hours | |

| Organic Solvent Concentration | < 10% (v/v) |

Drug Payload Conjugation via Click Chemistry

Materials:

-

Azide-functionalized antibody

-

DBCO- or BCN-functionalized drug payload

-

Anhydrous DMSO

-

PBS, pH 7.4

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the DBCO/BCN-drug payload in anhydrous DMSO (e.g., 10-20 mM).

-

Ensure the azide-functionalized antibody is at a suitable concentration (e.g., 2-10 mg/mL) in PBS, pH 7.4.

-

-

Conjugation Reaction:

-

Add a 3 to 10-fold molar excess of the DBCO/BCN-drug payload stock solution to the azide-functionalized antibody.

-

Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug payload and other reagents using SEC or Hydrophobic Interaction Chromatography (HIC).

-

Quantitative Parameters for SPAAC:

| Parameter | Value | Reference |

| Drug Payload Molar Excess | 3-10 fold | |

| Reaction Temperature | 4°C or Room Temperature | |

| Reaction Time | 4-24 hours |

Materials:

-

Azide-functionalized antibody

-

Alkyne-functionalized drug payload

-

Copper (II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Anhydrous DMSO

-

PBS, pH 7.0-7.5

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-drug payload (in DMSO), CuSO4 (in water), THPTA (in water), and sodium ascorbate (freshly prepared in water).

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-functionalized antibody and a 5 to 10-fold molar excess of the alkyne-drug payload.

-

In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

-

Add the CuSO4/THPTA mixture to the antibody-drug solution.

-

Initiate the reaction by adding a 10 to 20-fold molar excess of fresh sodium ascorbate.

-

Incubate the reaction for 1-4 hours at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC using SEC or HIC to remove unreacted components and the copper catalyst.

-

Quantitative Parameters for CuAAC:

| Parameter | Value | Reference |

| Drug Payload Molar Excess | 5-10 fold | |

| CuSO4:Ligand Molar Ratio | 1:5 | |

| Sodium Ascorbate Molar Excess | 10-20 fold | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1-4 hours |

ADC Purification and Characterization

Purification:

-

Size-Exclusion Chromatography (SEC): This is the most common method for removing small molecule impurities like excess linker and drug payload.

-

Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs) and for removing aggregates.

Characterization:

-

UV-Vis Spectroscopy: Used for determining the protein concentration and for calculating the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Mass Spectrometry (MS): Provides the exact mass of the ADC, allowing for the determination of the distribution of different DAR species.

-

Hydrophobic Interaction Chromatography (HIC): As an analytical tool, HIC can resolve species with different numbers of conjugated drugs, providing information on the DAR distribution.

Drug-to-Antibody Ratio (DAR) Calculation using UV-Vis:

The average DAR can be calculated using the Beer-Lambert law with the following formula:

DAR = (ε_Ab_λ_max * A_280 - ε_Ab_280 * A_λ_max) / (ε_Drug_280 * A_λ_max - ε_Drug_λ_max * A_280)

Where:

-

A_280 and A_λ_max are the absorbances of the ADC at 280 nm and the payload's maximum absorbance wavelength.

-

ε_Ab and ε_Drug are the molar extinction coefficients of the antibody and the drug at the respective wavelengths.

Signaling Pathways in ADC-Mediated Cell Killing

The efficacy of an ADC is dependent on the internalization of the ADC-antigen complex and the subsequent release of the cytotoxic payload. The choice of the target antigen is therefore critical. Below are simplified representations of signaling pathways for common ADC targets.

HER2 Signaling Pathway

ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), bind to the HER2 receptor on the surface of cancer cells. This binding leads to the internalization of the ADC-HER2 complex. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death. The binding of the antibody component can also inhibit downstream signaling pathways like the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival.

Caption: Mechanism of action for an anti-HER2 ADC.

TROP-2 Signaling Pathway

TROP-2 is a transmembrane protein overexpressed in many solid tumors. ADCs targeting TROP-2, such as Sacituzumab govitecan, bind to TROP-2, leading to internalization and release of the payload. TROP-2 signaling is implicated in pathways that promote cell proliferation, such as the MAPK/ERK pathway.

Caption: Mechanism of action for an anti-TROP-2 ADC.

EGFR Signaling Pathway